molecular formula C9H11ClN2 B13036527 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13036527
M. Wt: 182.65 g/mol
InChI Key: ABQDJFNVNCAUEG-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H11ClN2 It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-enenitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[2,3-b]pyridines with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Major products are N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyridine derivatives with reduced double bonds.

Scientific Research Applications

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the target and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
  • 6-Chloro-3,3-dimethyl-2,3-dihydro-4-azaindole
  • 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H11ClN2/c1-9(2)5-11-8-6(9)3-4-7(10)12-8/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

ABQDJFNVNCAUEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=N2)Cl)C

Origin of Product

United States

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